2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 895652-79-6
VCID: VC4204874
InChI: InChI=1S/C25H20N2O3/c1-17-9-5-7-13-21(17)26-23(28)16-27-15-20(24(29)18-10-3-2-4-11-18)25(30)19-12-6-8-14-22(19)27/h2-15H,16H2,1H3,(H,26,28)
SMILES: CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Molecular Formula: C25H20N2O3
Molecular Weight: 396.446

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide

CAS No.: 895652-79-6

Cat. No.: VC4204874

Molecular Formula: C25H20N2O3

Molecular Weight: 396.446

* For research use only. Not for human or veterinary use.

2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide - 895652-79-6

Specification

CAS No. 895652-79-6
Molecular Formula C25H20N2O3
Molecular Weight 396.446
IUPAC Name 2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C25H20N2O3/c1-17-9-5-7-13-21(17)26-23(28)16-27-15-20(24(29)18-10-3-2-4-11-18)25(30)19-12-6-8-14-22(19)27/h2-15H,16H2,1H3,(H,26,28)
Standard InChI Key XLMSJLWQJJVGLJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a benzoyl group (C6H5CO\text{C}_6\text{H}_5\text{CO}-) and at position 1 with an NN-(2-methylphenyl)acetamide moiety (CH2CONH-C6H4CH3\text{CH}_2\text{CONH-C}_6\text{H}_4\text{CH}_3). Key structural attributes include:

  • Quinoline Core: A bicyclic system with a ketone at position 4, contributing to planar aromaticity and hydrogen-bonding capabilities.

  • Benzoyl Group: Enhances lipophilicity and potential π-π stacking interactions with biological targets.

  • Acetamide Side Chain: Introduces hydrogen-bond donor/acceptor sites, critical for target specificity .

Table 1: Structural Comparison with Analogous Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC25H20N2O3\text{C}_{25}\text{H}_{20}\text{N}_{2}\text{O}_{3}396.443-Benzoyl, 1-NN-(2-methylphenyl)acetamide
2-(3-Benzoyl-6-chloro-4-oxo-...)C25H19ClN2O3\text{C}_{25}\text{H}_{19}\text{ClN}_{2}\text{O}_{3}430.896-Chloro, 3-benzoyl
2-(3-Benzoyl-6-ethoxy-4-oxo-...)C27H24N2O4\text{C}_{27}\text{H}_{24}\text{N}_{2}\text{O}_{4}440.506-Ethoxy, 3-benzoyl

Physicochemical Characteristics

  • Solubility: Limited aqueous solubility due to high lipophilicity (logP4.9\log P \approx 4.9) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the acetamide bond.

  • Crystallinity: Exhibits amorphous solid-state behavior, complicating crystallization efforts .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate yields 4-oxo-1,4-dihydroquinoline.

  • Benzoylation at Position 3: Treatment with benzoyl chloride in dimethylformamide (DMF) introduces the benzoyl group.

  • Acetamide Incorporation: Nucleophilic substitution at position 1 using 2-methylphenylacetamide under alkaline conditions.

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperature (°C)Yield (%)
Quinoline FormationEthyl acetoacetate, H2SO4\text{H}_2\text{SO}_412065–70
BenzoylationBenzoyl chloride, DMF8085–90
Acetamide CouplingK2_2CO3_3, THF6075–80

Challenges and Solutions

  • Regioselectivity: Competing reactions at quinoline positions 1 and 3 are mitigated via steric hindrance (e.g., bulky solvents).

  • Purity Optimization: Chromatographic techniques (TLC, HPLC) ensure >95% purity for biological assays.

Biological Activities and Mechanism of Action

Enzyme Inhibition

  • Topoisomerase II: Disruption of DNA replication via intercalation, validated through gel electrophoresis .

  • Kinase Modulation: Selective inhibition of EGFR (epidermal growth factor receptor) at nanomolar concentrations .

Antimicrobial Activity

  • Gram-positive Bacteria: MIC (minimum inhibitory concentration) of 8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: Moderate activity against Candida albicans (MIC = 32 µg/mL).

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Structure-activity relationship (SAR) studies focus on modifying the acetamide side chain to enhance bioavailability.

  • Combination Therapies: Synergistic effects observed with cisplatin in ovarian cancer models.

Pharmacokinetic Studies

  • Metabolic Stability: Hepatic microsomal assays indicate rapid glucuronidation, necessitating prodrug strategies .

  • Blood-Brain Barrier Penetration: Moderate permeability (Papp=12×106\text{P}_{\text{app}} = 12 \times 10^{-6} cm/s) suggests potential CNS applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator